molecular formula C5H7Cl3O3 B105601 Methyl 4,4,4-trichloro-3-hydroxybutanoate CAS No. 19487-29-7

Methyl 4,4,4-trichloro-3-hydroxybutanoate

Cat. No. B105601
CAS RN: 19487-29-7
M. Wt: 221.46 g/mol
InChI Key: VJTOYQCSENFESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4,4-trichloro-3-hydroxybutanoate, also known as MTHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a white crystalline solid that is soluble in water and organic solvents. MTHB is commonly used as a reagent in organic synthesis, and its unique chemical properties have made it a valuable tool in scientific research.

Mechanism Of Action

Methyl 4,4,4-trichloro-3-hydroxybutanoate acts as a nucleophilic reagent in organic synthesis, and its unique chemical properties allow it to participate in various reactions. The compound can undergo nucleophilic substitution reactions, esterification reactions, and other organic transformations. Methyl 4,4,4-trichloro-3-hydroxybutanoate can also act as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl 4,4,4-trichloro-3-hydroxybutanoate. However, studies have shown that the compound can act as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. Methyl 4,4,4-trichloro-3-hydroxybutanoate has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

Methyl 4,4,4-trichloro-3-hydroxybutanoate has several advantages as a reagent in organic synthesis. The compound is relatively easy to synthesize, and its unique chemical properties allow it to participate in various reactions. Methyl 4,4,4-trichloro-3-hydroxybutanoate can also be used in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. However, the compound has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research involving Methyl 4,4,4-trichloro-3-hydroxybutanoate. One area of interest is the development of new synthetic methods using Methyl 4,4,4-trichloro-3-hydroxybutanoate as a reagent. Researchers are also interested in exploring the potential applications of Methyl 4,4,4-trichloro-3-hydroxybutanoate in medicinal chemistry, particularly in the development of new drugs. Additionally, there is a need for further research on the biochemical and physiological effects of Methyl 4,4,4-trichloro-3-hydroxybutanoate to better understand its potential applications.

Synthesis Methods

Methyl 4,4,4-trichloro-3-hydroxybutanoate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of chloroacetyl chloride with methyl acetoacetate, followed by the reaction of the resulting compound with sodium hydroxide and chlorine gas. The final step involves the reaction of the intermediate product with sodium hydroxide and hydrochloric acid to produce Methyl 4,4,4-trichloro-3-hydroxybutanoate.

Scientific Research Applications

Methyl 4,4,4-trichloro-3-hydroxybutanoate has been extensively used in scientific research due to its ability to act as a versatile reagent in organic synthesis. The compound has been used in the synthesis of various natural products, pharmaceutical intermediates, and other organic compounds. Methyl 4,4,4-trichloro-3-hydroxybutanoate has also been used as a starting material for the synthesis of other useful compounds, such as 4,4,4-trichloro-3-hydroxybutyronitrile.

properties

IUPAC Name

methyl 4,4,4-trichloro-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O3/c1-11-4(10)2-3(9)5(6,7)8/h3,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTOYQCSENFESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391033
Record name methyl 4,4,4-trichloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4,4-trichloro-3-hydroxybutanoate

CAS RN

19487-29-7
Record name methyl 4,4,4-trichloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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